2-oxo-N-phenyl-2H-chromene-3-carboxamide
Overview
Description
2-oxo-N-phenyl-2H-chromene-3-carboxamide, also known as N-Phenyl-2-oxo-2H-chromene-3-carboxamide, is a chemical compound that belongs to the class of chromene derivatives. This compound has gained significant attention in the scientific research community due to its potential applications in medicinal chemistry.
Scientific Research Applications
HIV Integrase Strand Transfer Inhibitors
A series of analogues of 2-oxo-N-phenyl-2H-chromene-3-carboxamide has been evaluated for their potential as HIV-1 integrase (IN) inhibitors. These compounds were synthesized through a two-step pathway starting with 2-hydroxybenzaldehyde and diethyl malonate, followed by hydrolysis and coupling with various aromatic amines. The presence of the chromene-3-carboxamide motif was found to be crucial for enzymatic activity, suggesting its potential application in antiretroviral therapy .
Anti-inflammatory Agents
Research has indicated that the coumarin nucleus, which is part of the 2-oxo-N-phenyl-2H-chromene-3-carboxamide structure, could be developed into anti-inflammatory agents. This application is based on the compound’s ability to modulate inflammatory processes, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .
Antibacterial and Antifungal Agents
The antibacterial and antifungal properties of compounds containing the coumarin nucleus, such as 2-oxo-N-phenyl-2H-chromene-3-carboxamide, have been documented. This suggests their use in developing new treatments for bacterial and fungal infections, addressing the growing concern of antibiotic resistance .
Anti-cancer Agents
Compounds with the coumarin nucleus have also been explored for their anti-cancer properties. The structure of 2-oxo-N-phenyl-2H-chromene-3-carboxamide may interact with cancer cells’ pathways, potentially leading to new therapeutic approaches for cancer treatment .
Anti-HIV Agents
Apart from its role as an HIV integrase inhibitor, the compound’s overall structure makes it a candidate for broader anti-HIV applications. It could be part of a combination therapy that targets different stages of the HIV life cycle .
properties
IUPAC Name |
2-oxo-N-phenylchromene-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c18-15(17-12-7-2-1-3-8-12)13-10-11-6-4-5-9-14(11)20-16(13)19/h1-10H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFBGZCBLOPVCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80321427 | |
Record name | 2-oxo-N-phenyl-2H-chromene-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80321427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-N-phenyl-2H-chromene-3-carboxamide | |
CAS RN |
54396-25-7 | |
Record name | 2-Oxo-N-phenylchromene-3-carboxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054396257 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC375104 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=375104 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-oxo-N-phenyl-2H-chromene-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80321427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-OXO-N-PHENYLCHROMENE-3-CARBOXAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UNL77RV7HQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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